1,3-Dimethyl-1H-indazol-4-ol
Overview
Description
1,3-Dimethyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indazol-4-ol can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions.
Transition Metal Catalysis: Another approach uses transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination reactions.
Reductive Cyclization: This method involves the reduction of nitro compounds followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted indazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dimethyl-1H-indazol-4-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Similar in structure but lacks the additional methyl group at the 3-position.
1H-indazole-4-ol: Similar but without the methyl groups at the 1 and 3 positions.
3,5-Dimethyl-1H-pyrazole: A related pyrazole compound with similar biological activities.
Uniqueness
1,3-Dimethyl-1H-indazol-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 3 positions can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,3-dimethylindazol-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJAYFDUZVEAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309517 | |
Record name | 1,3-Dimethyl-1H-indazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904315-29-3 | |
Record name | 1,3-Dimethyl-1H-indazol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904315-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-indazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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